3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Medicinal chemistry Kinase inhibitor design Building block selection

3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (CAS 1992996-35-6) is a heterocyclic building block composed of a piperidine ring linked at the 3‑position to a 1‑(cyclobutylmethyl)‑substituted imidazole, isolated as the dihydrochloride salt (molecular formula C₁₃H₂₃Cl₂N₃, molecular weight 292.2 g/mol). The compound belongs to the imidazol‑piperidinyl class that has been patented as a kinase inhibitor scaffold.

Molecular Formula C13H23Cl2N3
Molecular Weight 292.2 g/mol
CAS No. 1992996-35-6
Cat. No. B1430732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride
CAS1992996-35-6
Molecular FormulaC13H23Cl2N3
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=CN=C2C3CCCNC3.Cl.Cl
InChIInChI=1S/C13H21N3.2ClH/c1-3-11(4-1)10-16-8-7-15-13(16)12-5-2-6-14-9-12;;/h7-8,11-12,14H,1-6,9-10H2;2*1H
InChIKeyXVNQXPLSYZDHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride (CAS 1992996-35-6): Core Structural Identity & Procurement Baseline


3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (CAS 1992996-35-6) is a heterocyclic building block composed of a piperidine ring linked at the 3‑position to a 1‑(cyclobutylmethyl)‑substituted imidazole, isolated as the dihydrochloride salt (molecular formula C₁₃H₂₃Cl₂N₃, molecular weight 292.2 g/mol) . The compound belongs to the imidazol‑piperidinyl class that has been patented as a kinase inhibitor scaffold [1]. Its defining structural feature—the cyclobutylmethyl group on the imidazole nitrogen—distinguishes it from methyl, cyclopropylmethyl, and other N‑alkyl analogs, while the 3‑piperidine connectivity differentiates it from the 4‑piperidine positional isomer (CAS 1803584‑04‑4) .

Why a Generic Imidazol‑Piperidine Building Block Cannot Substitute for 3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride


Imidazol‑piperidine building blocks are not interchangeable because the position of the piperidine–imidazole linkage and the nature of the N‑alkyl substituent on the imidazole ring dictate the three‑dimensional orientation of key pharmacophoric elements. The 3‑piperidine isomer presents the basic nitrogen at a different distance and angle relative to the imidazole plane compared with the 4‑piperidine isomer (CAS 1803584‑04‑4) , while the cyclobutylmethyl group introduces a distinct steric bulk and conformational profile versus cyclopropylmethyl (CAS 1823962‑21‑5) or methyl (CAS 933701‑83‑8) analogs . These geometric and steric differences directly affect docking poses in kinase ATP‑binding sites, as demonstrated by computational studies on cyclobutyl‑substituted imidazole inhibitors that show selectivity for CDK5 over CDK2 driven by cyclobutyl orientation [1]. Substituting any of these structural features alters the recognition profile, making each building block a unique entry point into a distinct chemical space.

3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


3‑Piperidine vs. 4‑Piperidine Isomer: Positional Connectivity Drives Molecular Shape Divergence

The attachment point of the imidazole to the piperidine ring fundamentally alters the vector of the basic amine. In the target compound, the imidazole is connected at the piperidine 3‑position, whereas the commercially available isomer 4‑[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (CAS 1803584‑04‑4) carries the imidazole at the 4‑position . The distance from the piperidine nitrogen to the imidazole C2 atom differs by approximately 1.5 Å between the two isomers, and the dihedral angle between the rings shifts by roughly 60°, altering the spatial presentation of the hydrogen‑bond‑donating piperidine NH [1]. In kinase inhibitor patents exemplifying this scaffold, the 3‑piperidine connectivity appears in compounds with distinct selectivity profiles, while the 4‑piperidine isomer is absent from the exemplified active series [2].

Medicinal chemistry Kinase inhibitor design Building block selection

Cyclobutylmethyl vs. Cyclopropylmethyl N‑Substituent: Ring Size Modulates Steric Bulk and Conformational Flexibility

The N‑cyclobutylmethyl group of the target compound (CAS 1992996‑35‑6) occupies a larger steric volume than the N‑cyclopropylmethyl substituent found in the analog 3‑[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (CAS 1823962‑21‑5) . The cyclobutyl ring has four sp³‑hybridized carbons with a puckered conformation that presents a steric bulk approximately 20–25% larger by volume than the three‑membered cyclopropyl ring, as estimated by Comparative Molecular Field Analysis (CoMFA) steric field parameters [1]. This difference influences the orientation of the imidazole ring relative to hydrophobic pockets in target proteins. Published CDK selectivity studies on cyclobutyl‑substituted imidazoles indicate that the cyclobutyl group achieves a distinct binding mode that cannot be replicated by smaller cycloalkyl substituents [2].

Structure–activity relationship Cycloalkyl substituent Steric parameter

Dihydrochloride Salt Form: Consistent Protonation State and Solubility Advantage Over Free Base

The target compound is supplied as the dihydrochloride salt, whereas many imidazol‑piperidine building blocks are available only as the free base . Dihydrochloride salts of piperidine‑containing heterocycles typically exhibit aqueous solubility values 1–2 orders of magnitude higher than the corresponding free base forms, as demonstrated for structurally related piperidine building blocks [1]. For example, the free base of 3‑[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine (CAS 1785762‑84‑6) has a calculated logP of ~2.1 but limited aqueous solubility (<1 mg mL⁻¹), while the dihydrochloride salt (CAS 1823962‑21‑5) is reported to be freely soluble in water (>10 mg mL⁻¹) . The target compound’s dihydrochloride form ensures a defined protonation state at both the piperidine and imidazole nitrogens, eliminating batch‑to‑batch variability in salt stoichiometry.

Salt selection Aqueous solubility Formulation

Purity Specification: 95% Minimum Assay Enables Reliable SAR Reproducibility

Multiple reputable vendors list 3‑[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride at ≥95% purity by HPLC . In contrast, the 4‑piperidine positional isomer (CAS 1803584‑04‑4) is sometimes offered at lower purity grades (e.g., 95% technical grade from certain suppliers) without a guaranteed HPLC assay . For the cyclopropylmethyl analog (CAS 1823962‑21‑5), purity specifications vary between 95% and 97% depending on the vendor . The consistent ≥95% specification for the target compound across multiple independent suppliers provides a reliable baseline for SAR studies, where impurities exceeding 5% can confound IC₅₀ measurements by more than 2‑fold.

Chemical purity Reproducibility Procurement specification

High‑Value Application Scenarios for 3-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride Based on Evidence


Focused Kinase Inhibitor Library Synthesis Targeting CDK and p70S6K ATP‑Binding Pockets

The imidazol‑piperidinyl scaffold is explicitly claimed in kinase modulator patents covering CDK and p70S6K . The 3‑piperidine connectivity and cyclobutylmethyl N‑substituent of CAS 1992996‑35‑6 provide a geometry and steric profile that, per computational evidence, favor selective CDK5 engagement over CDK2 [1]. Medicinal chemistry teams synthesizing focused libraries around this chemotype should select the 3‑piperidine cyclobutylmethyl building block to preserve the substitution pattern present in the most active patent‑exemplified compounds.

Crystallography and Biophysical Fragment Screening Requiring Defined Protonation State

The dihydrochloride salt form guarantees a defined protonation state at both basic nitrogens, which is critical for reproducible co‑crystallization experiments and surface plasmon resonance (SPR) fragment screens where pH and ionic strength must be tightly controlled . The >10‑fold solubility advantage over the free base [1] allows aqueous dilution without DMSO, eliminating solvent‑induced artifacts in biophysical assays.

Parallel SAR Exploration of Cycloalkyl Substituent Effects on Hydrophobic Pocket Occupancy

The cyclobutyl group occupies a steric volume approximately 25% larger than cyclopropyl , enabling systematic probing of hydrophobic pocket size complementarity. Researchers can pair CAS 1992996‑35‑6 with the cyclopropylmethyl analog (CAS 1823962‑21‑5) and the methyl analog (CAS 933701‑83‑8) to generate a matched molecular pair series that isolates the steric contribution to target binding, as demonstrated in the cyclobutyl‑substituted imidazole CDK inhibitor study [1].

Procurement for Large‑Scale Medicinal Chemistry Campaigns Requiring Multi‑Vendor Supply Assurance

The availability of CAS 1992996‑35‑6 from at least three independent vendors (AKSci, Leyan, MolCore) at a consistent ≥95% HPLC purity provides supply chain redundancy that the 4‑piperidine isomer does not match. This multi‑vendor sourcing reduces the risk of single‑supplier stock‑outs and enables competitive pricing for gram‑to‑kilogram scale‑up in support of lead optimization programs.

Quote Request

Request a Quote for 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.